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molecular formula C17H22N2O B8325004 2,4-Diamino-1,5-diphenylpentan-3-ol

2,4-Diamino-1,5-diphenylpentan-3-ol

Cat. No. B8325004
M. Wt: 270.37 g/mol
InChI Key: GZBLEJZADHZBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05142056

Procedure details

The resultant compound of Example 11 (18 mg, 0.049 mmol) was treated with 1 ml of 4M HCl in dioxane, stirred for 0.5 h at ambient temperature, and concentrated in vacuo. The residue was partitioned between chloroform and aqueous NaHCO3, dried over Na2SO4 and concentrated to provide the desired compound (Rf 0.12, 10% methanol in chloroform) as a white solid, m.p. 106°-107° C. 1H NMR (CDCl3) δ 2.51 (dd, J=13, 10 Hz, 1H), 2.67 (dd, J=13, 9 Hz, 1H), 2.85-3.0 (m, 2H), 3.19 (m, 1H), 3.38 (m, 2H), 7.15-7.35 (m, 10H). Mass spectrum: (M+H)+ =271.
Name
resultant compound
Quantity
18 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
10%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH:3]([OH:20])[CH:4]([NH:12]C(OC(C)(C)C)=O)[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.Cl>O1CCOCC1>[NH2:1][CH:2]([CH:3]([OH:20])[CH:4]([NH2:12])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
resultant compound
Quantity
18 mg
Type
reactant
Smiles
NC(C(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)CC1=CC=CC=C1
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 0.5 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between chloroform and aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NC(CC1=CC=CC=C1)C(C(CC1=CC=CC=C1)N)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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